molecular formula C24H32N6O7S2 B154087 Oxythiamine disulfide monosulfoxide CAS No. 129228-57-5

Oxythiamine disulfide monosulfoxide

Cat. No. B154087
M. Wt: 580.7 g/mol
InChI Key: MGJFQANYAQBYHO-BMJUYKDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

Oxythiamine disulfide monosulfoxide inhibits the activity of thiamine-dependent enzymes by binding to the active site of the enzyme, thereby preventing the binding of thiamine. The inhibition of these enzymes leads to the accumulation of metabolites, which can be toxic to the cell. This mechanism of action has been exploited for the development of various therapeutic agents.

Biochemical And Physiological Effects

The biochemical and physiological effects of oxythiamine disulfide monosulfoxide are dependent on the specific enzyme that is inhibited. For example, the inhibition of transketolase leads to the accumulation of glycolytic intermediates, which can be toxic to the cell. On the other hand, the inhibition of pyruvate dehydrogenase leads to the accumulation of pyruvate, which can be utilized for energy production.

Advantages And Limitations For Lab Experiments

One of the main advantages of oxythiamine disulfide monosulfoxide is its specificity towards thiamine-dependent enzymes. This specificity allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, one of the limitations of oxythiamine disulfide monosulfoxide is its potential toxicity towards normal cells, which can limit its therapeutic applications.

Future Directions

The potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research are vast. Some of the future directions for research include the development of novel therapeutic agents based on oxythiamine disulfide monosulfoxide, the identification of new thiamine-dependent enzymes that can be targeted by oxythiamine disulfide monosulfoxide, and the elucidation of the molecular mechanisms underlying the toxicity of oxythiamine disulfide monosulfoxide towards normal cells.
Conclusion:
In conclusion, oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its specificity towards thiamine-dependent enzymes allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, its potential toxicity towards normal cells limits its therapeutic applications. Further research is needed to fully elucidate the potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research.

Synthesis Methods

Oxythiamine disulfide monosulfoxide is synthesized by the oxidation of oxythiamine disulfide using hydrogen peroxide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The yield of the reaction is dependent on various factors such as the concentration of the reactants, reaction time, and temperature.

Scientific Research Applications

Oxythiamine disulfide monosulfoxide has been extensively studied for its potential applications in various areas of scientific research. It has been found to be effective in inhibiting the activity of thiamine-dependent enzymes, which are involved in various metabolic pathways. This inhibition leads to the disruption of cellular processes, which can be exploited for therapeutic purposes.

properties

CAS RN

129228-57-5

Product Name

Oxythiamine disulfide monosulfoxide

Molecular Formula

C24H32N6O7S2

Molecular Weight

580.7 g/mol

IUPAC Name

N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide

InChI

InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16-

InChI Key

MGJFQANYAQBYHO-BMJUYKDLSA-N

Isomeric SMILES

CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C

SMILES

CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C

Canonical SMILES

CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C

synonyms

OTDMS
oxythiamine disulfide monosulfoxide

Origin of Product

United States

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